molecular formula C16H34PdSi2 B3117698 Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II) CAS No. 225931-80-6

Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)

Cat. No.: B3117698
CAS No.: 225931-80-6
M. Wt: 389.0 g/mol
InChI Key: MEMCDCLCEZMOBR-PHFPKPIQSA-N
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Description

Bis(trimethylsilyl)methylpalladium(II) is an organometallic compound with the molecular formula C16H34PdSi2. It is widely used as a catalyst in various organic synthesis reactions due to its unique chemical properties. The compound features a palladium center coordinated to a 1,5-cyclooctadiene ligand and two trimethylsilylmethyl groups, making it a versatile reagent in the field of organometallic chemistry .

Scientific Research Applications

Bis(trimethylsilyl)methylpalladium(II) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, which are essential for forming carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science

Future Directions

The future directions of Bis(trimethylsilyl)methylpalladium(II) are not detailed in the available resources .

Biochemical Analysis

Biochemical Properties

Bis(trimethylsilyl)methylpalladium(II) plays a crucial role in biochemical reactions, particularly in catalysis. This compound interacts with various enzymes and proteins, facilitating the formation and breaking of chemical bonds. For instance, it is known to interact with enzymes involved in the synthesis of allylsilanes and aryl fluorides . The nature of these interactions often involves the coordination of the palladium center with the active sites of the enzymes, leading to the activation or inhibition of the enzymatic activity.

Cellular Effects

The effects of Bis(trimethylsilyl)methylpalladium(II) on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, its catalytic activity can lead to the production of reactive intermediates that may impact cellular health and function.

Molecular Mechanism

At the molecular level, Bis(trimethylsilyl)methylpalladium(II) exerts its effects through several mechanisms. One primary mechanism involves the binding of the palladium center to specific biomolecules, leading to the formation of stable complexes. These complexes can either activate or inhibit enzymatic reactions, depending on the nature of the interaction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(trimethylsilyl)methylpalladium(II) can change over time. The stability of this compound is influenced by various factors, including temperature and the presence of other reactive species . Over time, it may degrade, leading to a decrease in its catalytic activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of Bis(trimethylsilyl)methylpalladium(II) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial catalytic properties without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal catalytic activity without adverse effects.

Metabolic Pathways

Bis(trimethylsilyl)methylpalladium(II) is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it has been shown to affect pathways involved in the synthesis of organic molecules and the detoxification of reactive intermediates .

Transport and Distribution

Within cells and tissues, Bis(trimethylsilyl)methylpalladium(II) is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its catalytic effects. The compound’s distribution is also influenced by its chemical properties, including solubility and stability .

Subcellular Localization

The subcellular localization of Bis(trimethylsilyl)methylpalladium(II) is critical for its activity and function. This compound is often directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with target biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(trimethylsilyl)methylpalladium(II) typically involves the reaction of palladium(II) chloride with 1,5-cyclooctadiene and trimethylsilylmethyl lithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of Bis(trimethylsilyl)methylpalladium(II) follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl)methylpalladium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Bis(trimethylsilyl)methylpalladium(II) include organic halides, phosphines, and various nucleophiles. The reactions are typically carried out under inert atmospheres to prevent oxidation and at controlled temperatures to ensure optimal reaction rates .

Major Products

The major products formed from reactions involving Bis(trimethylsilyl)methylpalladium(II) include various organopalladium complexes, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Bis(triphenylphosphine)palladium(II) chloride
  • Tetrakis(triphenylphosphine)palladium(0)
  • Palladium(II) acetate

Uniqueness

Bis(trimethylsilyl)methylpalladium(II) is unique due to its combination of 1,5-cyclooctadiene and trimethylsilylmethyl ligands, which provide a balance of stability and reactivity. This makes it particularly effective in catalyzing a wide range of organic reactions compared to other palladium complexes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II) can be achieved through a reaction between 1,5-cyclooctadiene and bis(trimethylsilyl)methylpalladium(II) chloride.", "Starting Materials": [ "1,5-cyclooctadiene", "bis(trimethylsilyl)methylpalladium(II) chloride" ], "Reaction": [ "Add 1,5-cyclooctadiene to a flask containing anhydrous tetrahydrofuran (THF) and stir under nitrogen atmosphere.", "Slowly add bis(trimethylsilyl)methylpalladium(II) chloride to the flask while stirring.", "Heat the reaction mixture to 60-70°C and stir for 24 hours.", "Cool the reaction mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system to obtain Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II) as a yellow solid." ] }

CAS No.

225931-80-6

Molecular Formula

C16H34PdSi2

Molecular Weight

389.0 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+)

InChI

InChI=1S/C8H12.2C4H11Si.Pd/c1-2-4-6-8-7-5-3-1;2*1-5(2,3)4;/h1-2,7-8H,3-6H2;2*1H2,2-4H3;/q;2*-1;+2/b2-1-,8-7-;;;

InChI Key

MEMCDCLCEZMOBR-PHFPKPIQSA-N

Isomeric SMILES

C[Si]([CH2-])(C)C.C[Si]([CH2-])(C)C.C1/C=C\CC/C=C\C1.[Pd+2]

SMILES

C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2]

Canonical SMILES

C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)
Reactant of Route 2
Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)
Reactant of Route 3
Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)
Reactant of Route 4
Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)
Reactant of Route 5
Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)
Reactant of Route 6
Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)

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